propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused triazolo-pyrimidine core. This structure is characterized by:
- A triazolo[1,5-a]pyrimidine scaffold, which combines a 1,2,4-triazole ring with a pyrimidine ring.
- A 3-methoxyphenyl group at the 7-position, contributing to electronic and steric effects.
- A 5-methyl substituent on the pyrimidine ring, enhancing lipophilicity.
- A propan-2-yl ester at the 6-position, influencing solubility and metabolic stability.
Synthetic routes for analogous triazolo-pyrimidines often involve condensation of ketones or diketones with triazole amines under high-temperature conditions, followed by alkylation or esterification (e.g., via alkyl bromides in DMF with NaOH/KI) . The 3-methoxyphenyl group may be introduced via Suzuki coupling or direct substitution during synthesis.
Properties
IUPAC Name |
propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-10(2)24-16(22)14-11(3)20-17-18-9-19-21(17)15(14)12-6-5-7-13(8-12)23-4/h5-10,15H,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKXUXIWOXPRBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, and the major products formed depend on the specific reaction conditions and reagents used
Scientific Research Applications
Pharmacological Properties
The compound belongs to the class of 1,2,4-triazoles, which are known for their broad spectrum of biological activities. Research has identified several key pharmacological properties associated with this compound:
- Antimicrobial Activity : The 1,2,4-triazole derivatives exhibit potent antibacterial and antifungal activities. Studies have shown that compounds within this class can inhibit the growth of various pathogens including Staphylococcus aureus and Escherichia coli .
- Anticancer Effects : Recent investigations have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 and NCI-H460 .
- Neuroprotective Properties : Some studies suggest that triazole derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated a series of triazole derivatives for their antibacterial activity. This compound was found to exhibit a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of triazole derivatives included testing on various cancer cell lines. The results indicated that this compound showed significant cytotoxicity against MCF-7 cells with an IC50 value lower than many conventional chemotherapeutics .
Data Table: Summary of Biological Activities
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, it modulates the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared with related triazolo-pyrimidine derivatives below:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Solubility :
- The propan-2-yl ester in the target compound likely improves lipid solubility compared to methyl or ethyl esters (e.g., ).
- Carboxamide derivatives (e.g., ) exhibit higher polarity, favoring aqueous solubility and target binding.
4-Fluorophenyl () introduces electronegativity, altering receptor affinity. 2-Chlorophenyl () increases steric bulk, possibly reducing off-target interactions.
Scaffold Modifications :
- Tetrahydro derivatives (e.g., ) exhibit conformational rigidity, enhancing stability but reducing aromatic interactions.
- Thiazolo-pyrimidine hybrids (e.g., ) show distinct electronic profiles due to sulfur incorporation.
Biological Activity Trends :
Biological Activity
Propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
The compound belongs to the class of triazolopyrimidines, characterized by a triazole ring fused with a pyrimidine structure. The presence of the methoxyphenyl group and the carboxylate moiety is believed to enhance its biological properties.
Synthesis Methods:
Recent studies have focused on the one-pot synthesis of related triazolo[1,5-a]pyrimidines using various reagents and conditions. For instance, a three-component reaction involving aldehydes, hydrazines, and isocyanates has been reported to yield high-purity products with significant biological activity against cancer cell lines .
Anticancer Activity
Numerous studies have evaluated the anticancer properties of triazolopyrimidine derivatives. The compound has shown promising results in vitro against several cancer cell lines.
Case Study:
In a recent study assessing the antiproliferative activity of related compounds against MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) cell lines, several derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like Cisplatin. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4c | MDA-MB-231 | 17.83 |
| 4j | MCF-7 | 19.73 |
These results suggest that modifications to the triazolo[1,5-a]pyrimidine scaffold can lead to enhanced antitumor efficacy .
Anti-inflammatory Activity
In addition to anticancer effects, triazolopyrimidine derivatives have been investigated for their anti-inflammatory properties. Some derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in mediating inflammation.
Research Findings:
A study reported that certain triazolopyrimidine analogs showed IC50 values for COX-2 inhibition comparable to established anti-inflammatory drugs like celecoxib:
| Compound | COX-2 Inhibition IC50 (μM) |
|---|---|
| Compound A | 0.04 ± 0.09 |
| Celecoxib | 0.04 ± 0.01 |
These findings indicate potential therapeutic applications for these compounds in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that:
- Anticancer Mechanism: The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in proliferation and survival.
- Anti-inflammatory Mechanism: It may inhibit the production of pro-inflammatory cytokines and enzymes like COX-2.
Q & A
Basic Question: What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves multi-step protocols starting with precursors like hydrazonoyl chlorides or triazole derivatives. Key steps include cyclocondensation reactions under reflux in solvents (e.g., ethanol, DMF) and catalysis by bases (e.g., triethylamine) or Lewis acids (e.g., ZnCl₂). For example, one-pot three-component reactions using aldehydes, triazoles, and carbonyl derivatives can streamline synthesis . Optimizing temperature (e.g., 120°C for 10 hours in DMF) and solvent polarity improves yield (up to 70%) and purity . Reaction monitoring via TLC and HPLC ensures intermediate quality .
Basic Question: Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry and substituent positions, particularly the 3-methoxyphenyl and propan-2-yl ester groups. Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemistry in crystalline derivatives . High-Performance Liquid Chromatography (HPLC) quantifies purity (>95% in optimized syntheses) .
Advanced Question: How do substituent variations at the 3-methoxyphenyl and propan-2-yl positions affect biological activity and chemical stability?
Methodological Answer:
The 3-methoxyphenyl group enhances π-π stacking with biological targets, while the propan-2-yl ester influences lipophilicity and metabolic stability. Comparative studies show that bromo or chloro substituents (e.g., in ethyl 7-(3-bromophenyl) analogs) increase antibacterial potency but reduce solubility. Conversely, hydroxyl or amino groups improve water solubility but may lower thermal stability . Stability studies under acidic pH (e.g., pH 2–4) reveal ester hydrolysis risks, necessitating buffered conditions for storage .
Advanced Question: What strategies optimize synthesis yield while adhering to green chemistry principles?
Methodological Answer:
Green approaches include solvent substitution (e.g., ethanol instead of DMF) and catalyst recycling. Continuous flow reactors reduce reaction times and waste . Microwave-assisted synthesis achieves higher yields (up to 75%) with reduced energy input. Computational tools (e.g., DFT) predict optimal reaction pathways, minimizing trial runs . Lifecycle analysis (LCA) metrics are recommended to assess environmental impact .
Advanced Question: How do pH and temperature influence the stability of the ester group, and what experimental approaches mitigate hydrolysis?
Methodological Answer:
The ester group undergoes hydrolysis under acidic conditions (t₁/₂ < 24 hours at pH 2), while neutral/basic conditions (pH 7–9) enhance stability. Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products via LC-MS. Buffered formulations (e.g., phosphate buffer at pH 7.4) or lyophilization improve shelf life. Kinetic studies using Arrhenius plots predict degradation rates under storage conditions .
Advanced Question: How can researchers resolve contradictions in biological activity data across studies with similar triazolopyrimidines?
Methodological Answer:
Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., enzymatic vs. cellular) validate activity. Meta-analyses of SAR tables, such as comparing EC₅₀ values for 3-methoxyphenyl vs. 4-hydroxyphenyl analogs, clarify substituent effects . Collaborative reproducibility studies are encouraged .
Advanced Question: What computational methods model interactions between this compound and biological targets?
Methodological Answer:
Molecular docking (AutoDock Vina) predicts binding to kinase targets (e.g., EGFR), while MD simulations (AMBER) assess stability of ligand-receptor complexes. QSAR models correlate substituent electronegativity with inhibitory activity (R² > 0.85 in validated datasets). DFT calculations (B3LYP/6-31G*) optimize geometry and electronic properties for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
